![molecular formula C12H23N3O B11793290 2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-N-cyclopropyl-N-[[(2S)-1-méthylpyrrolidin-2-yl]méthyl]propanamide est un composé doté d'une structure complexe comprenant un groupe cyclopropyle, un cycle pyrrolidine et une liaison amide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-amino-N-cyclopropyl-N-[[(2S)-1-méthylpyrrolidin-2-yl]méthyl]propanamide implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du groupe cyclopropyle : Cela peut être obtenu par réaction d'une alcène appropriée avec un précurseur de carbène.
Introduction du cycle pyrrolidine : Cette étape implique la formation du cycle pyrrolidine par des réactions de cyclisation.
Formation de la liaison amide : L'étape finale implique la formation de la liaison amide par réaction d'une amine avec un dérivé d'acide carboxylique dans des conditions appropriées.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des voies de synthèse ci-dessus pour augmenter le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, de températures et de pressions de réaction optimisées, ainsi que des techniques de purification telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-N-cyclopropyl-N-[[(2S)-1-méthylpyrrolidin-2-yl]méthyl]propanamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont souvent utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 2-amino-N-cyclopropyl-N-[[(2S)-1-méthylpyrrolidin-2-yl]méthyl]propanamide présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme candidat médicament.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-amino-N-cyclopropyl-N-[[(2S)-1-méthylpyrrolidin-2-yl]méthyl]propanamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-amino-N-cyclopropyl-N-(2-méthoxybenzyl)propanamide
- 2-amino-N-cyclopropyl-N-(2-méthylbenzyl)propanamide
Unicité
Le 2-amino-N-cyclopropyl-N-[[(2S)-1-méthylpyrrolidin-2-yl]méthyl]propanamide est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence d'un groupe cyclopropyle et d'un cycle pyrrolidine. Ces caractéristiques contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C12H23N3O |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)8-11-4-3-7-14(11)2/h9-11H,3-8,13H2,1-2H3/t9?,11-/m0/s1 |
Clé InChI |
LTMWWOFMNUWZPW-UMJHXOGRSA-N |
SMILES isomérique |
CC(C(=O)N(C[C@@H]1CCCN1C)C2CC2)N |
SMILES canonique |
CC(C(=O)N(CC1CCCN1C)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11793219.png)
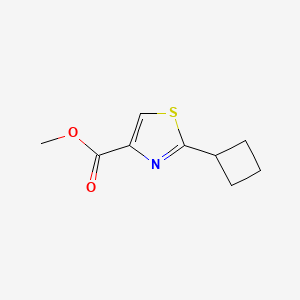
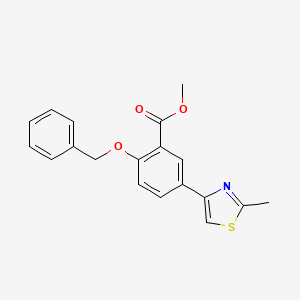
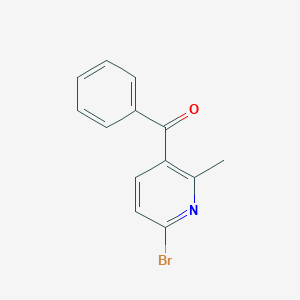


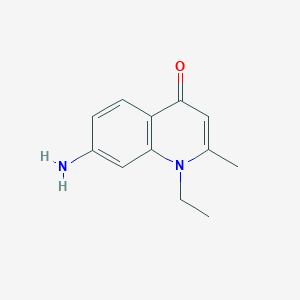
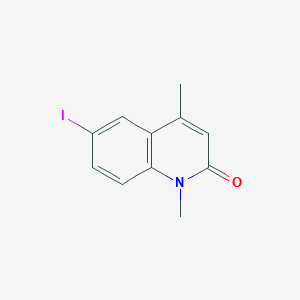

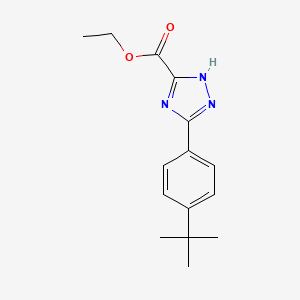
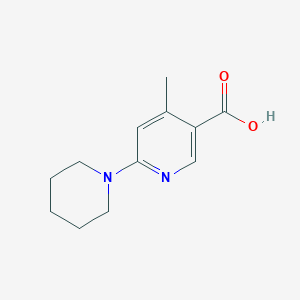
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)

